molecular formula C18H28N2O4S B14954290 3-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide

3-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide

Cat. No.: B14954290
M. Wt: 368.5 g/mol
InChI Key: OGGDNYJYBOCHNJ-UHFFFAOYSA-N
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Description

3-METHYL-4-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a piperidine ring, a sulfonamide group, and various other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the sulfonamide group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents such as palladium catalysts and bases like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-METHYL-4-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-METHYL-4-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and sulfonamide group are key functional groups that enable binding to these targets, leading to inhibition or activation of biological pathways. For example, it may act as an antagonist at certain neurotransmitter receptors, thereby modulating neural activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)aniline: Shares the piperidine ring structure but lacks the sulfonamide group.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperidin-1-yl)methyl)benzamide: Contains similar functional groups but has a different overall structure.

Uniqueness

3-METHYL-4-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H28N2O4S

Molecular Weight

368.5 g/mol

IUPAC Name

3-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide

InChI

InChI=1S/C18H28N2O4S/c1-4-9-19-25(22,23)16-5-6-17(15(3)12-16)24-13-18(21)20-10-7-14(2)8-11-20/h5-6,12,14,19H,4,7-11,13H2,1-3H3

InChI Key

OGGDNYJYBOCHNJ-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCC(CC2)C)C

Origin of Product

United States

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